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Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

Cat. No.: B3431424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Phenyl(2-pyridinyl)acetonitrile (CAS No: 5005-36-7), a molecule of interest in medicinal

chemistry and a known metabolite of the antigastrin agent SC 15396. This document presents

available infrared (IR) spectroscopic data and predictive analyses for Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS), offering a foundational dataset for its

characterization.

Molecular and Physical Properties
Phenyl(2-pyridinyl)acetonitrile is a solid at room temperature with the following properties:

Property Value

Molecular Formula C₁₃H₁₀N₂

Molecular Weight 194.24 g/mol

Melting Point 83-90 °C

Boiling Point 150 °C (at 2 mmHg)

Appearance White to off-white crystalline solid
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Spectroscopic Data Summary
The following sections detail the experimental infrared (IR) data and predicted data for mass

spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)
While specific experimental mass spectra are not readily available in public databases, the

fragmentation pattern can be predicted based on the structure. The molecular ion peak (M⁺) is

expected at an m/z corresponding to its molecular weight.

m/z (Predicted) Relative Intensity Assignment

194.08 High [M]⁺• (Molecular Ion)

193.07 Moderate [M-H]⁺

167.07 Moderate [M-HCN]⁺•

117.06 High
[C₈H₇N]⁺• (Loss of pyridine) or

[C₆H₅-CH-CN]⁺

91.05 Moderate [C₇H₇]⁺ (Tropylium ion)

78.05 Moderate [C₆H₆N]⁺ (Pyridinium cation)

The fragmentation of Phenyl(2-pyridinyl)acetonitrile under electron ionization (EI) would likely

proceed through several key pathways. A primary fragmentation would be the loss of a

hydrogen radical to form the stable [M-H]⁺ ion. Cleavage of the bond between the methine

carbon and the pyridine ring could lead to the formation of a benzyl cyanide radical cation (m/z

117) or a pyridyl radical. The presence of a benzyl group suggests the potential formation of a

tropylium ion at m/z 91, a common and stable fragment in the mass spectra of compounds

containing a benzyl moiety.[1][2] The pyridine ring itself can be a stable fragment.

Infrared (IR) Spectroscopy
The infrared spectrum provides key information about the functional groups present in the

molecule. The data below is based on the gas-phase IR spectrum available from the NIST

Chemistry WebBook for α-phenylpyridine-2-acetonitrile.
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Frequency (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~2240 Medium-Sharp C≡N (Nitrile) Stretch

~1588 Strong
C=C/C=N Ring Stretch

(Pyridine)

~1490 Strong C=C Ring Stretch (Phenyl)

~1470 Strong
C=C/C=N Ring Stretch

(Pyridine)

~1435 Strong
C=C/C=N Ring Stretch

(Pyridine)

~750 Strong
C-H Out-of-plane Bend (Ortho-

disubstituted pyridine)

~695 Strong
C-H Out-of-plane Bend

(Monosubstituted phenyl)

The spectrum clearly indicates the presence of both the phenyl and 2-substituted pyridine rings

through the aromatic C-H stretching and the characteristic ring stretching vibrations. The sharp

absorption around 2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Experimental NMR data for Phenyl(2-pyridinyl)acetonitrile is not publicly available. However,

the expected chemical shifts and multiplicities can be predicted based on the analysis of similar

structures, such as 2-substituted pyridines and substituted phenyl compounds.[3][4][5]

¹H NMR (Proton NMR): The molecule has 10 protons in total, distributed across the phenyl and

pyridine rings and the single methine proton.
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Proton Assignment Predicted δ (ppm) Multiplicity Integration

H-6' (Pyridine) 8.6 - 8.7 Doublet (d) 1H

H-4' (Pyridine) 7.7 - 7.8 Triplet of doublets (td) 1H

H-3' (Pyridine) 7.5 - 7.6 Doublet (d) 1H

Phenyl Protons 7.3 - 7.5 Multiplet (m) 5H

H-5' (Pyridine) 7.2 - 7.3 Triplet (t) 1H

Methine CH 5.5 - 5.6 Singlet (s) 1H

The proton on the carbon adjacent to the pyridine nitrogen (H-6') is expected to be the most

deshielded due to the inductive effect of the nitrogen atom. The five protons of the phenyl

group are likely to appear as a complex multiplet. The single methine proton, situated between

two electron-withdrawing groups (phenyl and nitrile) and a pyridine ring, is expected to appear

as a singlet in the downfield region.

¹³C NMR (Carbon NMR): The molecule contains 13 carbon atoms, with 11 being aromatic (5

from the phenyl ring and 5 from the pyridine ring, as C-2' is substituted), one nitrile carbon, and

one methine carbon.
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Carbon Assignment Predicted δ (ppm)

C-2' (Pyridine, substituted) 155 - 158

C-6' (Pyridine) 149 - 151

C-4' (Pyridine) 136 - 138

C-ipso (Phenyl, substituted) 134 - 136

C-para/ortho (Phenyl) 128 - 130

C-meta (Phenyl) 127 - 129

C-5' (Pyridine) 124 - 126

C-3' (Pyridine) 121 - 123

C≡N (Nitrile) 118 - 120

Methine CH 40 - 45

Similar to the proton NMR, the pyridine carbons (C-2' and C-6') adjacent to the nitrogen are

expected to be the most deshielded.[4] The nitrile carbon typically appears around 118-120

ppm. The aliphatic methine carbon will be the most upfield signal.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like Phenyl(2-pyridinyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample. Dissolve

the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl

sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500

MHz). The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

Data Acquisition:
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¹H NMR: A standard one-pulse experiment is performed. Key parameters include the

spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16

for good signal-to-noise).

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to

singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is often

required due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the spectrum. Processing steps include phase correction, baseline correction, and

referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Integration of the peaks is performed for the ¹H spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film):

Place a small amount (~10-20 mg) of the solid sample in a small vial.

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely

dissolve the solid.

Using a pipette, place a drop of the resulting solution onto the surface of a salt plate (e.g.,

NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound

on the plate.

Data Acquisition:

Place the salt plate into the sample holder of an FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample chamber.

Acquire the sample spectrum. The instrument passes infrared radiation through the

sample, and the detector measures the amount of light absorbed at each frequency.
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Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce a final spectrum of absorbance or

transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute

this solution to a final concentration of 1-10 µg/mL.

Sample Introduction: The dilute solution is introduced into the mass spectrometer, typically

via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS)

or Liquid Chromatography (LC-MS).

Ionization: The sample molecules are converted into gas-phase ions. Electron Ionization (EI)

is a common technique where a high-energy electron beam bombards the sample, causing

ionization and fragmentation.

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge

ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound.
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1. Sample Preparation

2. Spectroscopic Analysis

3. Data Acquisition & Processing

4. Structure Elucidation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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